

The Discovery and Development of Triflumizole: A Technical Guide

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An In-depth Examination of a Potent Sterol Biosynthesis Inhibitor

Abstract

Triflumizole, a systemic fungicide developed by Nippon Soda Co., Ltd., has been a significant tool in the management of a broad spectrum of fungal diseases in agriculture. First registered in Japan in 1986, its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, fungicidal spectrum, and toxicological profile of **Triflumizole**. Detailed experimental protocols, quantitative efficacy data, and visualizations of key pathways and workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this important fungicide.

Introduction

Triflumizole, chemically known as (E)-4-chloro- α , α , α -trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine, is an imidazole fungicide belonging to the sterol demethylation inhibitor (DMI) class. These fungicides are classified under FRAC Group 3. **Triflumizole** exhibits both protective and curative activity against a wide range of phytopathogenic fungi, including powdery mildews, rusts, and scabs on various fruits, vegetables, and cereals. Its systemic properties allow it to be absorbed by the plant and translocated, providing protection from within.



Discovery and Development Timeline

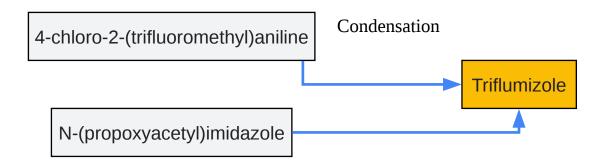
The development of **Triflumizole** was pioneered by Nippon Soda Co., Ltd. The key milestones in its history include:

- Early 1980s: Synthesis and initial screening of a series of imidazole derivatives for fungicidal activity.
- 1986: First registered for use in Japan.
- 1991: First registered for use in the United States.

Nippon Soda's research focused on creating a molecule with a broad spectrum of activity and systemic properties, leading to the selection of **Triflumizole** (formerly known as NF-114).

Chemical Synthesis

The industrial synthesis of **Triflumizole** involves a multi-step process. A generalized pathway is outlined below.



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Caption: Generalized synthesis pathway of **Triflumizole**.

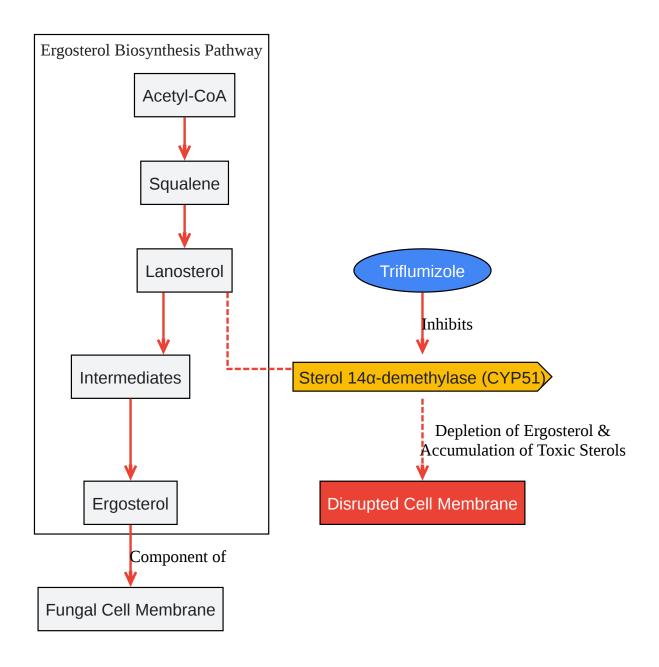
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triflumizole's fungicidal activity is derived from its ability to inhibit the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell



membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The target enzyme for **Triflumizole** is sterol 14α -demethylase, a cytochrome P450 enzyme (CYP51). By binding to this enzyme, **Triflumizole** disrupts the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the fungal cell membrane structure and function, leading to the cessation of fungal growth and development.





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Caption: **Triflumizole**'s inhibition of the ergosterol biosynthesis pathway.

Fungicidal Spectrum and Efficacy

Triflumizole is a broad-spectrum fungicide effective against a variety of fungal pathogens.[1] Its efficacy has been demonstrated against numerous diseases, including:

- Powdery Mildew: Caused by various species of the order Erysiphales.
- Scab: Notably apple scab (Venturia inaequalis).
- Rusts: Various species of the order Pucciniales.
- Brown Rot: In stone fruits, caused by Monilinia spp.

Quantitative Efficacy Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth in vitro.

Fungal Pathogen	Common Disease	EC50 (µg/mL)	Reference
Podosphaera leucotricha	Apple Powdery Mildew	0.42 - 1.09	
Venturia inaequalis	Apple Scab	Data not available	-
Monilinia fructicola	Brown Rot	Data not available	-
Puccinia spp.	Rust	Data not available	-

Note: The provided EC50 values are from a specific study and may vary depending on the fungal isolate and experimental conditions. Further research is needed to populate a more comprehensive table.

Experimental Protocols



In Vitro Fungicide Efficacy Testing (EC50 Determination)

This protocol outlines a general method for determining the EC50 of **Triflumizole** against a target fungal pathogen using a mycelial growth inhibition assay.

Objective: To determine the concentration of **Triflumizole** that inhibits 50% of the mycelial growth of a target fungus.

Materials:

- **Triflumizole** (analytical grade)
- Solvent (e.g., acetone or DMSO)
- Potato Dextrose Agar (PDA) or other suitable growth medium
- Petri dishes (90 mm)
- Pure culture of the target fungal pathogen
- Sterile cork borer (5 mm diameter)
- Incubator
- Calipers or ruler

Procedure:

- Stock Solution Preparation: Prepare a stock solution of Triflumizole in a suitable solvent at a high concentration (e.g., 1000 μg/mL).
- Media Amendment: Autoclave the growth medium and cool it to approximately 50-55°C. Add appropriate volumes of the **Triflumizole** stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.
- Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.



- Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
- Data Collection: After a set incubation period (when the fungal colony in the control plate has reached a significant size, e.g., two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Data Analysis:
 - Calculate the average colony diameter for each concentration.
 - Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
 - Perform a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations to determine the EC50 value.

In Vivo Field Efficacy Trial

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of **Triflumizole** for controlling a specific fungal disease on a particular crop.[2][3][4]

Objective: To assess the performance of **Triflumizole** in controlling a target disease under field conditions and to determine the optimal application rate and timing.

Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
- Treatments:
 - Untreated control.
 - Triflumizole at several application rates (e.g., low, medium, and high recommended rates).
 - A standard commercial fungicide for comparison.



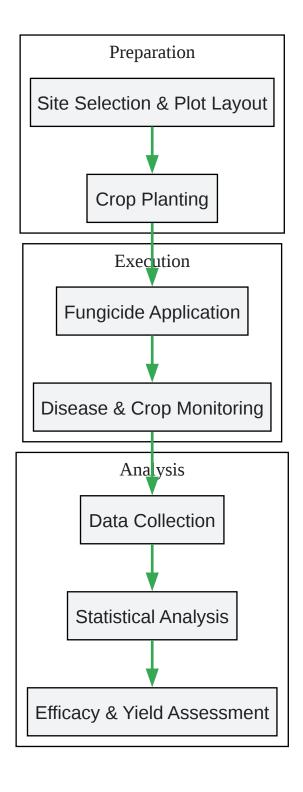
 Plot Size: Appropriate for the crop and application equipment, ensuring a buffer zone between plots to minimize spray drift.

Procedure:

- Site Selection: Choose a site with a history of the target disease and uniform soil and environmental conditions.
- Crop Establishment: Plant a susceptible cultivar of the target crop using standard agronomic practices.
- Treatment Application:
 - Apply the fungicide treatments at a predefined crop growth stage or upon the first appearance of disease symptoms.
 - Use calibrated spray equipment to ensure accurate and uniform application.
 - Record all application details, including date, time, weather conditions, and spray volume.
- Disease Assessment:
 - Assess disease severity and/or incidence at regular intervals after application.
 - Use a standardized disease rating scale (e.g., percentage of leaf area affected).
 - Assess a representative sample of plants or leaves from each plot.
- Yield and Crop Safety Assessment:
 - At crop maturity, harvest the plots and measure the yield.
 - Throughout the trial, monitor for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).
- Data Analysis:
 - Analyze the disease assessment and yield data using Analysis of Variance (ANOVA).



- Use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.
- Calculate the percentage of disease control for each treatment relative to the untreated control.





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Caption: General workflow for a fungicide field efficacy trial.

Toxicological Profile

The toxicological profile of **Triflumizole** has been evaluated by various regulatory agencies.

Acute Toxicity

Study	Species	Route	LD50 / LC50	Toxicity Category	Reference
Oral	Rat (male)	Oral	1057 mg/kg	III (Caution)	[5]
Oral	Rat (female)	Oral	695 mg/kg	III (Caution)	[5]
Dermal	Rabbit	Dermal	>2000 mg/kg	III (Caution)	[5]
Inhalation	Rat	Inhalation	>3.2 mg/L	III (Caution)	[5]
Eye Irritation	Rabbit	-	Mildly irritating	III (Caution)	[5]
Skin Irritation	Rabbit	-	Non-irritating	IV (Warning)	[5]

Chronic Toxicity and Acceptable Daily Intake (ADI)

Long-term studies have been conducted to assess the chronic toxicity and carcinogenicity of **Triflumizole**. The main target organs identified in rodent studies are the liver, with secondary effects on the ovaries and kidneys.[6] No evidence of carcinogenicity was observed in these studies.[6]

- No Observed Adverse Effect Level (NOAEL): The highest dose at which no adverse effects were observed. In a two-year study with male rats, the NOAEL was determined to be 3.7 mg/kg bw/day.[7]
- Lowest Observed Adverse Effect Level (LOAEL): The lowest dose at which adverse effects were observed. In a two-year study with female rats, the LOAEL was 4.6 mg/kg bw/day.[7]



Acceptable Daily Intake (ADI): An estimate of the amount of a substance in food or drinking
water that can be consumed daily over a lifetime without presenting an appreciable risk to
health. The Food Safety Commission of Japan specified an ADI for **Triflumizole** of 0.015
mg/kg bw/day.[7]

Conclusion

Triflumizole has proven to be a valuable and effective fungicide for the control of a wide range of fungal diseases in various crops. Its mode of action as a sterol demethylation inhibitor provides a specific and potent mechanism for disrupting fungal growth. Understanding the technical details of its discovery, synthesis, mechanism of action, and toxicological profile is crucial for its responsible and effective use in integrated pest management programs and for the development of future fungicidal compounds. This guide provides a foundational resource for professionals in the field of crop protection and drug development.

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